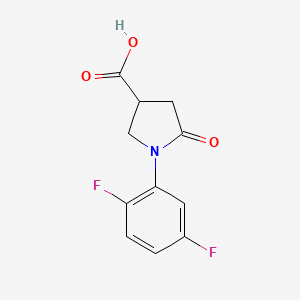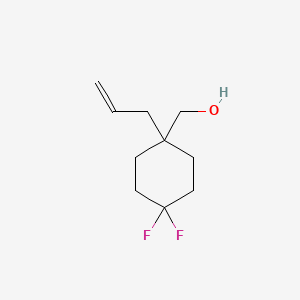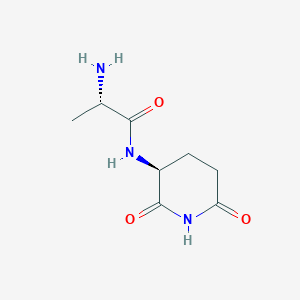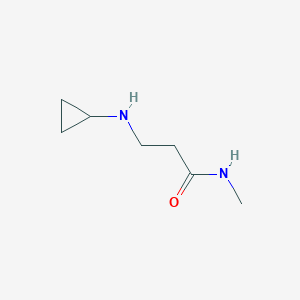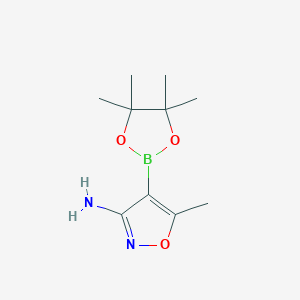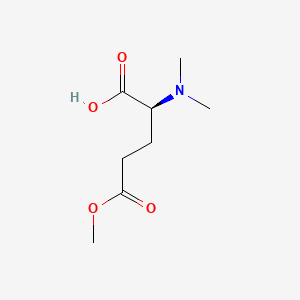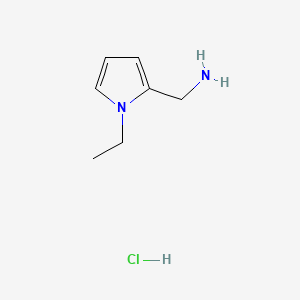
2-Allyl-4-aminoisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyl-4-aminoisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline core with an allyl group at the 2-position and an amino group at the 4-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields, including pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-4-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with allylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the isoindoline-1,3-dione core.
Industrial Production Methods: Industrial production often employs solventless conditions to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are increasingly used to optimize the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Allyl-4-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products:
Aplicaciones Científicas De Investigación
2-Allyl-4-aminoisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-Allyl-4-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors and amyloid proteins. The compound modulates the activity of these targets, leading to therapeutic effects in conditions like Parkinson’s disease and Alzheimer’s disease. The pathways involved include receptor binding and inhibition of protein aggregation .
Comparación Con Compuestos Similares
2-Aminoisoindoline-1,3-dione: Lacks the allyl group but shares similar reactivity and applications.
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Contains a piperidine ring, offering different biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives exhibit varied pharmacological properties depending on the substituents
Uniqueness: 2-Allyl-4-aminoisoindoline-1,3-dione is unique due to the presence of both allyl and amino groups, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-amino-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11(13)15/h2-5H,1,6,12H2 |
Clave InChI |
UEKCCDVIAPLEES-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


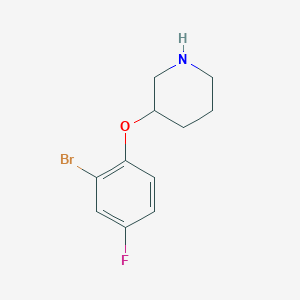
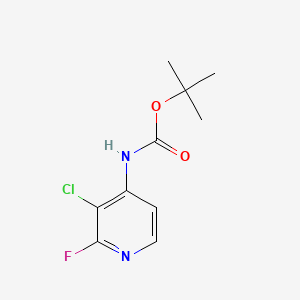
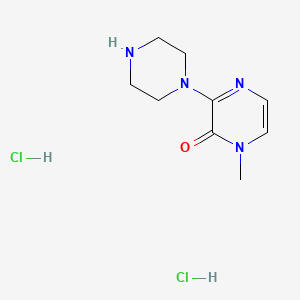
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
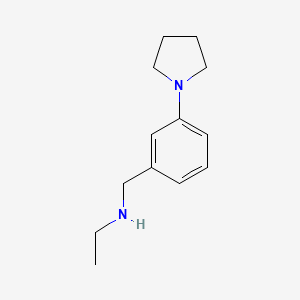
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
